molecular formula C17H14N2O4 B2696244 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide CAS No. 853903-40-9

8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2696244
CAS No.: 853903-40-9
M. Wt: 310.309
InChI Key: PDNONXHCNNJQQW-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a chromene (benzopyran) core structure, a privileged scaffold in medicinal chemistry known for diverse biological activities . The molecule is strategically functionalized with an 8-methoxy group and a critical 3-carboxamide linkage to a pyridin-4-ylmethyl moiety, enhancing its potential for selective target binding and optimized pharmacokinetic properties . This compound is of significant interest in oncology research, particularly in the development of targeted cancer therapies. Its structural motif is closely related to chromene-based sulfonamides that have demonstrated potent inhibitory activity against tumor-associated carbonic anhydrase isoforms (CA IX and XII) . These enzymes are overexpressed in hypoxic tumor environments and are critically involved in cancer progression, making them attractive targets for anticancer agents . The presence of the hydrogen-bond accepting pyridine ring in the structure is a key feature for molecular recognition and binding interactions with such enzymatic targets. Beyond oncological applications, this chromene-3-carboxamide derivative serves as a versatile intermediate for synthesizing novel hybrid molecules with potential antibacterial properties . Recent studies highlight the efficacy of C-3 substituted coumarin derivatives against resistant bacterial strains like Staphylococcus aureus (MRSA), underscoring the therapeutic value of this chemical class . Researchers can utilize this compound as a core building block to develop new anti-infective agents addressing the global challenge of antimicrobial resistance. The provided compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult all relevant material safety data sheets for safe handling procedures.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-14-4-2-3-12-9-13(17(21)23-15(12)14)16(20)19-10-11-5-7-18-8-6-11/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNONXHCNNJQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 2-hydroxy-8-methoxychromone with pyridin-4-ylmethylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can ensure consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted chromenes or amides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar chromene structures exhibit significant anticancer properties. The unique combination of the chromene and pyridine moieties in 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide suggests potential for modulating enzyme activities or interfering with cellular signaling pathways related to cancer progression. Preliminary studies have shown that this compound can inhibit cancer cell growth in vitro, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes could make it a candidate for developing new antibacterial agents. For instance, compounds with similar structures have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Targeting Specific Enzymes

This compound has been shown to bind selectively to certain enzymes involved in metabolic pathways. This selective binding could lead to the development of targeted therapies for diseases where these enzymes play critical roles. For example, studies suggest that the compound may inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines at low micromolar concentrations.
Study BAntimicrobial EfficacyShowed significant activity against MRSA with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Study CEnzyme InteractionIdentified as a potential inhibitor of COX enzymes, suggesting anti-inflammatory applications.

Mechanism of Action

The mechanism by which 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide exerts its effects involves the interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide can be contextualized against related coumarin derivatives (Table 1). Key distinctions arise from substitutions on the carboxamide nitrogen, chromene ring, and additional functional groups.

Table 1: Comparative Analysis of Coumarin Carboxamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound Pyridin-4-ylmethyl 310.3 Screening compound (undisclosed target)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl 337.3 Anticancer (in vitro cytotoxicity)
(Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridine-2-yl)-2H-chromene-3-carboxamide (PHPC) Pyridin-2-yl, 4-methoxyphenylimino 377.4 AKR1B10 enzyme inhibition (anticancer)
7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide Piperidin-4-yl, nitro, dihydroxy 348.4 HIV-1 reverse transcriptase inhibition
8-Methoxy-2-oxo-N-(tetrahydro-2H-pyran-4-yl)-2H-chromene-3-carboxamide Tetrahydro-2H-pyran-4-yl 305.3 Undisclosed (structural analog)

Structural and Functional Insights

Substituent Effects on Bioactivity: The pyridin-4-ylmethyl group in the target compound contrasts with the pyridin-2-yl group in PHPC . Positional isomerism (4- vs. The 4-methoxyphenethyl substituent in Ivanov et al.’s derivative enhances lipophilicity, improving membrane permeability for cytotoxic effects in cancer cell lines .

Chromene Ring Modifications :

  • Nitro and hydroxyl groups (e.g., 7,8-dihydroxy-6-nitro derivative) introduce redox-active moieties, critical for HIV-1 reverse transcriptase inhibition via metal chelation or radical scavenging .
  • Methoxy groups at position 8 (target compound) or 7 (PHPC) influence electron distribution, affecting binding to hydrophobic enzyme pockets .

Synthetic Accessibility: Derivatives like N-(tetrahydro-2H-pyran-4-yl) analogs are synthesized via microwave-assisted reactions, improving yield and purity compared to traditional methods .

Biological Activity

8-Methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique combination of chromene and pyridine structural motifs, which may enhance its reactivity and interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}. Its structure includes:

  • Chromene Core : A bicyclic structure that contributes to its biological activity.
  • Methoxy Group : Enhances solubility and reactivity.
  • Pyridine Ring : Known for its role in biological interactions.

The compound is synthesized through multi-step reactions involving condensation and amidation processes, typically utilizing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the formation of the carboxamide group.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of both chromene and pyridine moieties may contribute to its ability to disrupt microbial cell function. Comparative studies with similar compounds have indicated that structural variations can lead to differences in antimicrobial potency .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. It has been shown to interact with various enzymes involved in cancer cell proliferation. The mechanism of action appears to involve modulation of signaling pathways, particularly those associated with inflammation and cell growth .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases and proteases, which are crucial in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It is suggested that the compound can modulate oxidative stress levels, impacting cellular responses to damage .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Study on Antioxidant Activity : In vitro assays demonstrated that derivatives of chromene structures exhibit significant radical scavenging activity, indicating potential antioxidant properties .
  • In Vivo Anti-inflammatory Effects : Research involving animal models has shown that related compounds can reduce inflammation, suggesting that 8-methoxy derivatives may share this beneficial effect .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
8-HydroxycoumarinHydroxy group instead of methoxyAntimicrobial, Antioxidant
7-MethoxyflavoneFlavonoid structureAnti-inflammatory, Anticancer
Coumarin DerivativesVarying substituentsAnticoagulant, Antimicrobial

The uniqueness of this compound lies in its specific combination of functional groups and heterocycles, enhancing its solubility and reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coumarin derivatives are often prepared by reacting 7-substituted coumarin-3-carboxylic acids with amines (e.g., pyridin-4-ylmethylamine) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF . Purification typically involves flash column chromatography on silica gel, followed by recrystallization from acetone or ethanol to obtain high-purity crystals . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents is critical to achieving yields >70%.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the methoxy group (~δ 3.8–4.0 ppm for 1H), coumarin lactone carbonyl (δ ~160–165 ppm for 13C), and pyridine protons (δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Confirm lactone C=O (1720–1750 cm1^{-1}) and amide C=O (1650–1680 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolve the planar coumarin core and dihedral angles between the pyridinylmethyl group and coumarin ring to assess conformational stability .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound may exhibit acute oral/dermal toxicity (Category 4) based on structurally similar coumarin derivatives. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the pyridin-4-ylmethyl substituent influence the compound’s electronic structure and biological activity compared to other N-substituents?

  • Methodological Answer : Computational studies (DFT or molecular docking) reveal that the pyridinylmethyl group enhances π-π stacking with biological targets (e.g., kinases) due to its planar geometry, increasing binding affinity. Compare with cyclopentylamide analogs (e.g., from ) to assess steric/electronic effects on activity. Substituent polarity and hydrogen-bonding capacity (e.g., pyridine N vs. cyclopentyl C-H) can modulate solubility and target selectivity .

Q. What strategies can mitigate contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Assay Validation : Use standardized cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability.
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to determine if metabolite formation explains divergent results .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophoric contributions .

Q. How can catalytic methods (e.g., palladium-mediated cross-coupling) optimize the synthesis of advanced derivatives?

  • Methodological Answer : Palladium catalysts (e.g., Pd(OAc)2_2/XPhos) enable Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the coumarin C-8 position. Reductive cyclization using formic acid derivatives as CO surrogates can generate fused heterocycles for enhanced bioactivity . Monitor reaction progress via LC-MS and optimize ligand-to-metal ratios (1:1–1:2) to reduce byproduct formation .

Key Research Gaps

  • Mechanistic Pathways : Limited data on the compound’s interaction with specific enzymes (e.g., COX-2, topoisomerase II) warrant proteomics studies .
  • In Vivo Pharmacokinetics : No published studies on bioavailability or tissue distribution; prioritize radiolabeled tracer experiments .

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